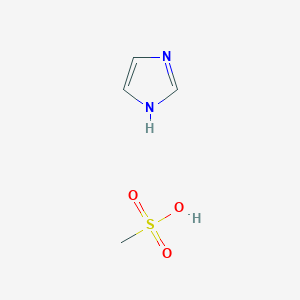
1H-imidazole;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole is a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Imidazole can be synthesized through various methods, including the cyclization of amido-nitriles and the reaction of aldehydes with ammonium acetate . Methanesulfonic acid is typically produced by the oxidation of methanethiol or dimethyl sulfide with oxygen or nitrogen dioxide .
Industrial Production Methods: In industrial settings, 1H-imidazole is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia . Methanesulfonic acid is produced on a large scale through the oxidation of methyl mercaptan or dimethyl sulfide .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction reactions can yield imidazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products:
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazoles.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole and methanesulfonic acid have a wide range of applications in scientific research:
Chemistry: Used as catalysts in organic synthesis and as building blocks for more complex molecules.
Biology: Imidazole derivatives are found in many biological molecules, including histidine and histamine.
Medicine: Imidazole-based drugs are used to treat fungal infections, hypertension, and cancer.
Industry: Methanesulfonic acid is used as a catalyst in esterification and polymerization reactions.
Wirkmechanismus
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry . Methanesulfonic acid acts as a strong acid and a solubilizer, facilitating various chemical reactions by protonating substrates and increasing their solubility .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: Another five-membered heterocycle with one nitrogen atom.
Pyrazole: Similar to imidazole but with adjacent nitrogen atoms.
Uniqueness: 1H-Imidazole is unique due to its amphoteric nature, allowing it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and its presence in many biologically active molecules further distinguish it from other heterocycles .
Conclusion
1H-Imidazole and methanesulfonic acid are versatile compounds with significant applications in various fields. Their unique chemical properties and reactivity make them valuable in scientific research, medicine, and industry. Understanding their preparation methods, chemical reactions, and mechanisms of action can lead to the development of new and innovative applications.
Eigenschaften
CAS-Nummer |
82220-44-8 |
|---|---|
Molekularformel |
C3H4N2.CH4O3S C4H8N2O3S |
Molekulargewicht |
164.19 g/mol |
IUPAC-Name |
1H-imidazole;methanesulfonic acid |
InChI |
InChI=1S/C3H4N2.CH4O3S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);1H3,(H,2,3,4) |
InChI-Schlüssel |
UHJZDXBXQFVLBM-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C1=CN=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)

![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)

![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)


![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)

![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)
![9-Methoxy-5H-pyrido[2,3-c]azepine](/img/structure/B14430050.png)
